
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
描述
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is a synthetic organic compound with the molecular formula C11H9NO4S It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, fused with a phenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors One common method starts with the condensation of thiourea with a phenyl-substituted α,β-unsaturated carbonyl compound, followed by cyclization to form the thiazolidine ring
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of catalytic agents to improve yield and purity, would apply.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The phenyl group and the acetic acid moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the specific substitution reaction.
Major Products: The major products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry: In chemistry, 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its thiazolidine ring is a common motif in bioactive molecules, which can exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.
Industry: While not widely used in industry, its derivatives could be explored for use in materials science, such as in the development of new polymers or as intermediates in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid in biological systems is not fully understood. compounds with similar structures often interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, potentially leading to therapeutic effects.
相似化合物的比较
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid: Lacks the phenyl group, which can significantly alter its chemical properties and biological activity.
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide: Contains an additional acetamide group, which can affect its solubility and reactivity.
Uniqueness: The presence of the phenyl group in 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid distinguishes it from other thiazolidine derivatives, potentially enhancing its interaction with biological targets and its stability under various conditions.
属性
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJAVBPXWWMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


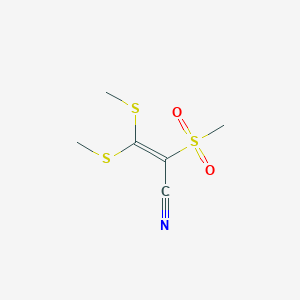

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3407586.png)
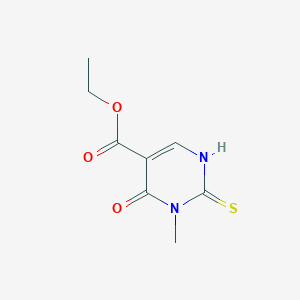
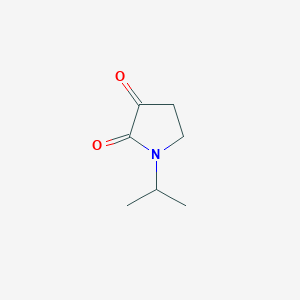
![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)
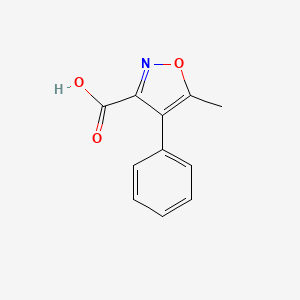
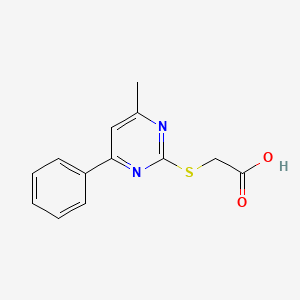
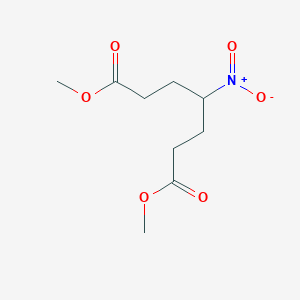

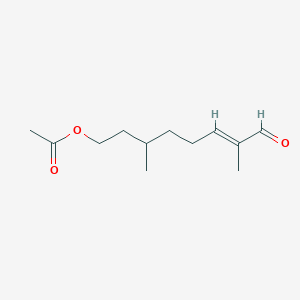
![5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3407658.png)
![(2Z)-3-[(4-chlorophenyl)carbamoyl]-3-methylprop-2-enoic acid](/img/structure/B3407666.png)

